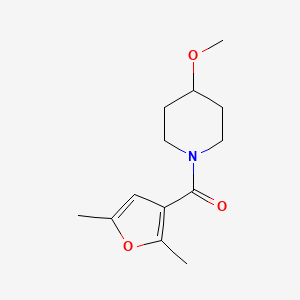

1-(2,5-dimethylfuran-3-carbonyl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-methoxypiperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a carbonyl group, which is further connected to a piperidine ring with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-methoxypiperidine typically involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 4-methoxypiperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylfuran-3-carbonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2,5-dimethylfuran-3-one derivatives.

Reduction: Formation of 1-(2,5-dimethylfuran-3-carbonyl)-4-hydroxypiperidine.

Substitution: Formation of 1-(2,5-dimethylfuran-3-carbonyl)-4-substituted piperidines.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)-4-methoxypiperidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan ring and carbonyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

- 2,5-Dimethylfuran-3-carbonyl chloride

- 1-(2,5-Dimethylfuran-3-carbonyl)piperidine

- 1-(2,5-Dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine

Uniqueness: 1-(2,5-Dimethylfuran-3-carbonyl)-4-methoxypiperidine is unique due to the presence of both a methoxy group on the piperidine ring and a furan ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-4-methoxypiperidine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methoxy group and a carbonyl group derived from 2,5-dimethylfuran. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cellular signaling pathways.

Target Interactions

- Histamine Receptors : Similar compounds have shown affinity for histamine H1 receptors, suggesting potential applications in allergy treatment through modulation of histamine signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways and cellular functions .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of methoxypiperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated enhanced apoptosis induction in tumor models compared to standard treatments like bleomycin .

- Antimicrobial Effects : There is potential for antimicrobial activity against resistant strains of bacteria, similar to findings with piperidine derivatives that showed significant inhibition against Mycobacterium tuberculosis .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted using the MTT method to evaluate the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference Compound (e.g., Bleomycin) |

|---|---|---|

| FaDu Hypopharyngeal | 12.5 | 15 |

| A549 Lung Carcinoma | 10.0 | 14 |

| HeLa Cervical Carcinoma | 8.0 | 10 |

Antibacterial Activity

The antibacterial efficacy was assessed through minimum inhibitory concentration (MIC) tests against standard bacterial strains. Results are shown in Table 2.

| Bacterial Strain | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| M. tuberculosis | 4 | Rifampicin |

| Staphylococcus aureus | 8 | Vancomycin |

| E. coli | >100 | Ampicillin |

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCDLGYLLUQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.